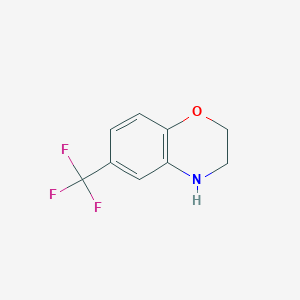

6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine

Description

Properties

IUPAC Name |

6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO/c10-9(11,12)6-1-2-8-7(5-6)13-3-4-14-8/h1-2,5,13H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCKEXMCUNMOAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(N1)C=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a precursor containing a trifluoromethyl group and an amine functionality. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Chemical Reactions of 6-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine

This compound is a compound of significant interest due to its unique chemical structure and potential applications in medicinal chemistry and materials science. This article provides a comprehensive overview of the chemical reactions involving this compound, including synthesis pathways, reactivity characteristics, and potential applications.

1.2. Reactivity Characteristics

This compound exhibits various chemical behaviors due to its functional groups:

-

Nucleophilic Substitution : The trifluoromethyl group can significantly influence nucleophilic reactions, enhancing reactivity due to its electron-withdrawing properties.

-

Oxidation Reactions : The alcohol derivatives of this compound can undergo oxidation to form aldehydes or ketones, which are valuable intermediates in organic synthesis.

-

Thermal Stability : The compound demonstrates notable thermal stability, making it suitable for applications in high-temperature processes and materials development.

1.3. Biological Activity

Research indicates that compounds containing benzoxazine structures exhibit various biological activities:

-

Antimicrobial Properties : Studies suggest that derivatives of this compound may possess antimicrobial effects due to their enhanced lipophilicity and ability to penetrate biological membranes.

-

Anticancer Activity : The pharmacological properties linked to this compound make it a candidate for drug development targeting various diseases, including cancer. The trifluoromethyl group is believed to enhance bioavailability and efficacy against cancer cells .

1.5. Data Table

The following table summarizes key properties and reactions associated with this compound:

| Property/Reaction | Description |

|---|---|

| Molecular Formula | C₉H₈F₃N₁O |

| Molecular Weight | Approximately 203.16 g/mol |

| Melting Point | 90 °C - 92 °C |

| Synthesis Methods | One-pot Mannich reaction; two-step synthesis; intramolecular cyclization |

| Key Reactions | Nucleophilic substitution; oxidation reactions |

| Biological Activities | Antimicrobial; anticancer |

| Applications | Drug development; advanced materials synthesis |

Scientific Research Applications

Medicinal Chemistry

The presence of the trifluoromethyl group in 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine enhances its lipophilicity and biological activity, making it a valuable candidate for drug development.

Pharmacological Properties

- Anticonvulsant Activity : Research indicates that benzoxazine derivatives can exhibit anticonvulsant properties. A study evaluated various 6-halo-substituted derivatives for their efficacy in the maximal electroshock test, revealing promising results for some compounds in this category .

- Potassium Channel Activation : The compound has been identified as a potassium channel activating agent, which is crucial for treating conditions like angina pectoris and asthma. Its ability to relax smooth muscle could aid in the prevention of spasms in various tissues .

Case Study: Synthesis and Evaluation

A notable synthesis method involves the use of ethyl this compound-2-carboxylate as a precursor for complex heterocyclic compounds. These derivatives have been tested for their interactions with biological targets, demonstrating significant antimicrobial and anticancer activities.

Material Science

In material science, benzoxazines are recognized for their potential as advanced materials due to their thermal stability and mechanical properties.

Applications in Polymer Chemistry

Benzoxazine resins derived from this compound have been explored for use in high-performance composites. Their ability to undergo polymerization upon heating makes them suitable for applications requiring durable materials.

Data Table: Comparison of Benzoxazine Derivatives

| Compound Name | Structure | Key Properties | Unique Features |

|---|---|---|---|

| Ethyl this compound-2-carboxylate | Structure | High thermal stability | Enhanced lipophilicity |

| Ethyl 7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | Structure | Antimicrobial activity | Different trifluoromethyl position |

| Ethyl 5-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylate | Structure | Anticancer properties | Different heterocyclic framework |

Agricultural Applications

The antifungal and antifeedant properties of benzoxazines make them promising candidates for agricultural applications.

Pesticidal Activities

Recent studies have highlighted the potential of aryl-fused 1,4-benzoxazine derivatives as pesticides. Their ability to disrupt feeding behavior in pests positions them as viable alternatives to conventional pesticides .

Mechanism of Action

The mechanism of action of 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to specific targets, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

- Trifluoromethane

- 1,1,1-trifluoroethane

- Hexafluoroacetone

Uniqueness

6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine is unique due to its specific structure, which combines a trifluoromethyl group with a benzoxazine ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications .

Biological Activity

6-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H6F3NO2

- CAS Number : 189940-04-3

- Molecular Weight : 219.15 g/mol

The benzoxazine derivatives exhibit various biological activities primarily due to their ability to interact with specific receptors in the body. Notably, compounds in this class have shown significant antagonistic activity at the serotonin 3 (5-HT3) receptor. This receptor is implicated in several physiological processes, including nausea and anxiety regulation.

Antagonistic Effects on 5-HT3 Receptors

A study evaluated a series of 3,4-dihydro-2H-1,4-benzoxazine derivatives for their ability to antagonize 5-HT3 receptors. The results indicated that modifications at the 2-position of the benzoxazine ring enhanced antagonistic activity. For instance, endo-6-chloro-3,4-dihydro-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-2,2,4-trimethyl-2H-1,4-benzoxazine-8-carboxamide exhibited a Ki value of 0.019 nM, indicating high affinity for the receptor and prolonged antagonistic effects in vivo .

Analgesic and Neuroprotective Properties

Research has also highlighted the analgesic and neuroprotective properties of certain benzoxazine derivatives. For example, derivatives of 3-(2-aminoethyl)-4-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2H-1,4-benzoxazine have been noted for their potential therapeutic applications in pain management and neuroprotection .

Study on Serotonin Receptor Antagonism

In a controlled experiment involving rat models, compounds derived from 6-(trifluoromethyl)-3,4-dihydro-2H-benzoxazine were administered to assess their impact on the von Bezold-Jarisch reflex—a physiological response mediated by the 5-HT3 receptor. The results showed that specific derivatives significantly inhibited this reflex, supporting their potential use as antiemetics or anxiolytics .

Evaluation of Safety and Efficacy

Safety assessments conducted on various benzoxazine derivatives revealed low toxicity profiles when tested in vitro. These findings suggest that compounds like 6-(trifluoromethyl)-3,4-dihydro-2H-benzoxazine could be promising candidates for further development into therapeutic agents .

Data Table: Biological Activities of Selected Benzoxazine Derivatives

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine?

- Methodological Answer : The compound is typically synthesized via cyclization reactions. A common approach involves reacting o-aminophenol derivatives with trifluoromethyl ketones or aldehydes under acidic or catalytic conditions. For example, benzoxazine cores are often formed through ring-closing reactions using microwave-assisted heating or refluxing in polar aprotic solvents (e.g., DMF or acetonitrile) . Ethanol or THF with catalytic HCl has also been employed for similar benzoxazine syntheses .

| Example Reaction Conditions |

|---|

| Precursor: 2-aminophenol derivative |

| Reagent: Trifluoromethyl ketone |

| Solvent: DMF, 80°C, 12 h |

| Catalyst: p-TsOH (10 mol%) |

| Yield: ~60-75% |

Q. What spectroscopic and analytical techniques are used to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign signals for the trifluoromethyl group (δ ~110-125 ppm in ¹³C) and the benzoxazine ring protons (δ 3.5-4.5 ppm for CH₂ groups) .

- X-ray Crystallography : Resolve bond angles and confirm regiochemistry (e.g., crystal structures of related 6-substituted benzoxazines show planar benzoxazine rings) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for Cl/F .

- IR Spectroscopy : Identify C-F stretches (1000-1300 cm⁻¹) and N-O vibrations (~1250 cm⁻¹) .

Q. How can researchers assess the purity of this compound when commercial sources lack analytical data?

- Methodological Answer :

- HPLC/GC-MS : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) or GC-MS to detect impurities.

- Elemental Analysis : Compare experimental C/H/N/F percentages with theoretical values (e.g., C: 52.2%, H: 3.8%, N: 5.1%, F: 27.7%) .

- Melting Point Analysis : Sharp melting points (>150°C) indicate purity; discrepancies suggest byproducts .

Advanced Research Questions

Q. How can low yields in the cyclization step of benzoxazine synthesis be addressed?

- Methodological Answer :

-

Optimize Catalysts : Test Brønsted acids (e.g., H₂SO₄) vs. Lewis acids (e.g., ZnCl₂) to stabilize intermediates .

-

Solvent Screening : Polar aprotic solvents (DMF, DMSO) often improve yields over ethanol/THF .

-

Microwave Assistance : Reduce reaction time (e.g., 2 h vs. 12 h) and enhance regioselectivity .

Case Study : Cyclization Yield Improvement Initial Yield: 45% (ethanol, HCl, reflux) Optimized Yield: 72% (DMF, p-TsOH, 80°C) Reference:

Q. How should researchers resolve conflicting data between NMR and mass spectrometry results?

- Methodological Answer :

- 2D NMR (HSQC/HMBC) : Confirm connectivity (e.g., distinguish trifluoromethyl vs. aromatic protons) .

- Isotopic Pattern Analysis : Check for Cl/F interference in MS (e.g., m/z 245.1 for [M+H]⁺) .

- Repeat Under Dry Conditions : Moisture or decomposition may alter spectra; use anhydrous solvents and inert atmospheres .

Q. What strategies enable functionalization of the benzoxazine core for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Electrophilic Substitution : Introduce halogens (Br/Cl) at the 2- or 7-position using NBS or Cl₂ .

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids to modify the aromatic ring .

- Reductive Amination : Add alkyl/aryl groups to the nitrogen using NaBH₃CN or H₂/Pd .

Q. How can computational methods guide the design of this compound derivatives?

- Methodological Answer :

- DFT Calculations : Predict electronic effects of substituents (e.g., trifluoromethyl’s electron-withdrawing nature) .

- Molecular Docking : Screen derivatives for binding to biological targets (e.g., kinase enzymes) .

- ADMET Prediction : Use tools like SwissADME to optimize solubility and metabolic stability .

Data Contradiction and Validation

Q. How to address discrepancies in reported biological activity data for benzoxazine derivatives?

- Methodological Answer :

- Replicate Assays : Use standardized protocols (e.g., IC₅₀ measurements in triplicate) .

- Control for Purity : Impurities >5% may skew results; validate via HPLC before testing .

- Compare Solvent Systems : DMSO vs. saline solubility differences can affect bioavailability .

Q. What are best practices for scaling up synthesis while maintaining purity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.